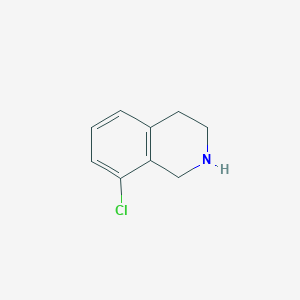

8-Chloro-1,2,3,4-tetrahydroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-chloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSAGIBNZOOQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503766 | |

| Record name | 8-Chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75416-50-1 | |

| Record name | 8-Chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Chloro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Its rigid bicyclic framework provides a versatile template for developing ligands that can interact with a multitude of biological targets. This guide focuses on a specific, synthetically valuable derivative: 8-Chloro-1,2,3,4-tetrahydroisoquinoline . The introduction of a chlorine atom at the 8-position significantly influences the molecule's electronic properties and provides a chemical handle for further functionalization, making it a crucial building block in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system.[3][4] This document serves as a comprehensive technical resource, detailing the compound's properties, synthesis, reactivity, and analytical characterization.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its application in research and development. This compound is most commonly handled in its free base form or as a more stable hydrochloride salt.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 75416-50-1 (Free Base) 61563-33-5 (Hydrochloride Salt) | [4][5] |

| Molecular Formula | C₉H₁₀ClN | [5] |

| Molecular Weight | 167.64 g/mol (Free Base) 204.09 g/mol (Hydrochloride Salt) | [4][6] |

| Appearance | Liquid (Free Base) White Solid (Hydrochloride Salt) | [4][7] |

| Boiling Point | 276.5 ± 40.0 °C at 760 mmHg (Predicted) | [8] |

| Melting Point | 42-43 °C (for N-Boc derivative) | [6] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [8] |

| Flash Point | 121.0 ± 27.3 °C (Predicted) | [8] |

Synthesis and Reaction Chemistry

The synthesis of 8-substituted tetrahydroisoquinolines requires strategic approaches to control regioselectivity. Common methods include modifications of the Bischler-Napieralski or Pictet-Spengler reactions, or through directed ortho-metalation strategies.

Key Synthetic Pathways

Two primary strategies have proven effective for accessing the 8-chloro-THIQ core. The first involves a directed ortho-lithiation, while the second, often more advantageous, proceeds through a Friedel-Crafts reaction.[9]

Experimental Protocol: Synthesis via Bischler-Napieralski Reaction & Reduction

This protocol is a well-established two-step procedure for generating THIQs. It begins with the cyclization of an N-acylated phenylethylamine to a dihydroisoquinoline, followed by reduction.[10]

Step 1: Bischler-Napieralski Cyclization

-

Acylation: React 2-(3-chlorophenyl)ethan-1-amine with an acylating agent (e.g., acetyl chloride or acetic anhydride) under basic conditions to form N-(3-chlorophenethyl)acetamide.

-

Cyclization: Dissolve the resulting amide in a suitable solvent like acetonitrile.

-

Add a dehydrating agent such as phosphorus oxychloride (POCl₃) dropwise at 0 °C.[10]

-

After the addition is complete, reflux the mixture for 2-4 hours until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it onto ice and basifying with a strong base (e.g., NaOH or NH₄OH) to precipitate the crude 8-chloro-3,4-dihydroisoquinoline.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Reduction to Tetrahydroisoquinoline

-

Dissolution: Dissolve the crude 8-chloro-3,4-dihydroisoquinoline from Step 1 in methanol or ethanol.

-

Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise, monitoring the reaction by TLC.[10]

-

Stir the reaction for 1-2 hours at room temperature.

-

Workup: Quench the reaction by the slow addition of water. Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude this compound by flash column chromatography on silica gel.

Chemical Reactivity

The 8-chloro-THIQ scaffold features a nucleophilic secondary amine and an aromatic ring substituted with a halogen. This structure allows for a variety of subsequent chemical transformations.

-

N-Alkylation/Acylation: The secondary amine at the 2-position is readily alkylated or acylated using standard protocols. For instance, reacting the THIQ with acetic anhydride in acetic acid yields the N-acetyl derivative.[11] This is a common first step in building more complex molecules.

-

Cross-Coupling Reactions: The chlorine atom at the 8-position serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This allows for the introduction of aryl, heteroaryl, or amino substituents at this position, greatly expanding molecular diversity.[9]

Spectroscopic and Analytical Characterization

Unambiguous characterization is critical for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. Based on data for the N-Boc protected analog, the following characteristic shifts for the core structure can be anticipated.[6]

¹H NMR (Proton NMR):

-

Aromatic Protons (H5, H6, H7): Multiplets expected in the range of δ 7.0-7.3 ppm.

-

Benzylic Protons (H1): A singlet or multiplet around δ 4.5 ppm.

-

Aliphatic Protons (H3, H4): Triplets or multiplets expected between δ 2.8 and δ 3.7 ppm, corresponding to the two methylene groups of the heterocyclic ring.

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Signals will appear in the δ 120-140 ppm region. The carbon bearing the chlorine (C8) will be significantly influenced.

-

Aliphatic Carbons: Signals for C1, C3, and C4 will be found in the upfield region, typically between δ 25-55 ppm.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a standard method for determining the molecular weight and obtaining structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ≈ 167) should be observed. The presence of a chlorine atom will result in a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak.

-

Key Fragmentation: The most common fragmentation pathway for tetrahydroisoquinolines is the cleavage of the C1-Cα bond (benzylic cleavage), which is a retro-Diels-Alder type fragmentation. This would lead to the loss of a C₂H₄N radical, resulting in a stable benzylic cation.[12][13]

High-Performance Liquid Chromatography (HPLC)

Purity assessment is routinely performed using reverse-phase HPLC. A typical method can be adapted from protocols for the parent THIQ compound.[14]

| Parameter | Condition |

| Column | C8 or C18 reverse-phase column (e.g., 125 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength where the aromatic ring absorbs (e.g., 240-254 nm) |

| Internal Std. | A structurally similar but chromatographically distinct compound can be used for precise quantification. |

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from its role as a scaffold for building more complex molecules with desired pharmacological profiles.

-

CNS Agents: The THIQ core is prevalent in molecules targeting central nervous system receptors. This intermediate is used in research programs aimed at discovering novel treatments for neurological and psychiatric conditions such as depression, anxiety, and Parkinson's disease.[3][4]

-

Receptor Ligand Synthesis: It is a key starting material for preparing selective ligands for dopamine and serotonin receptors, which are critical targets in neuropharmacology.[3]

-

Anticancer Research: The THIQ scaffold is also found in compounds with antiproliferative and anticancer properties. Derivatives bearing a chloro group have shown significant activity in inhibiting pathways like KRas, which are crucial in colon cancer.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential to ensure safety.

-

Hazard Identification: this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures are between 2-8 °C.[7] It should be stored under an inert atmosphere to prevent degradation.

Conclusion

This compound is a foundational building block for advanced medicinal chemistry and drug discovery. Its unique combination of a rigid heterocyclic core and a reactive chlorine handle enables the synthesis of diverse and complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity, as detailed in this guide, is essential for any researcher aiming to leverage this versatile intermediate in the development of next-generation therapeutics.

References

- Lázár, L., Fülöp, F. (n.d.). Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline. ResearchGate.

- SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.

- MySkinRecipes. (n.d.). This compound.

- Clark, R. D., & Jahangir, A. (1989). Heteroatom-directed lateral lithiation: synthesis of isoquinoline derivatives from N-(tert-butoxycarbonyl)-2-methylbenzylamines. The Journal of Organic Chemistry, 54(5), 1174–1178.

- Chemsrc. (2025). This compound | CAS#:75416-50-1.

- Hassan, A. S., Askar, A. A., & Bakhite, E. A. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1645.

- Molecules. (2016). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI.

- PrepChem.com. (n.d.). Synthesis of 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13395-13425.

- Singh, T., & Sharma, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13395-13425.

- Scientific Reports. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Nature.

- Chemsrc. (2025). This compound | CAS#:75416-50-1.

- Suguna, H., & Pai, B. R. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Interpretation of mass spectra. (n.d.).

- ResearchGate. (2009). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.

- Journal of Food and Drug Analysis. (2002). High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures.

- Journal of Chromatographic Science. (2013). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Bentham Science. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents.

- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information.

Sources

- 1. 8-CHLORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE(61563-33-5) 1H NMR [m.chemicalbook.com]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]

- 8. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 11. jsbms.jp [jsbms.jp]

- 12. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

8-Chloro-1,2,3,4-tetrahydroisoquinoline molecular structure and weight

<-3> ## 8-Chloro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide for Drug Development Professionals

Executive Summary

This whitepaper provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its molecular architecture, physicochemical characteristics, and established synthetic routes. This guide is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline scaffold is a cornerstone in drug discovery, forming the structural basis for a multitude of biologically active molecules.[1][2] Its inherent conformational rigidity allows for the precise presentation of pharmacophoric elements, enabling potent and selective interactions with a wide array of biological targets. The strategic placement of a chlorine atom at the 8-position of this scaffold yields this compound, a modification that profoundly influences the molecule's electronic and steric profile. This targeted halogenation provides a powerful tool for medicinal chemists to fine-tune structure-activity relationships (SAR) and optimize drug candidates. This guide will provide an in-depth analysis of this chlorinated analog.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound features a bicyclic system where a benzene ring is fused to a saturated heterocyclic amine ring. The chlorine substituent is located on the aromatic portion of the molecule.

Table 1: Physicochemical Data of this compound

| Property | Value |

| Molecular Formula | C9H10ClN[3][4][5] |

| Molecular Weight | 167.64 g/mol [3][4][6] |

| CAS Number | 75416-50-1[3][5] |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8°C, inert atmosphere[3] |

The introduction of the chloro group at the 8-position imparts a significant inductive effect, withdrawing electron density from the aromatic ring. This electronic modulation can alter the pKa of the secondary amine and influence non-covalent interactions with protein targets. Furthermore, the steric bulk of the chlorine atom can enforce specific torsional angles, thereby influencing the overall conformation of molecules derived from this scaffold.

Synthesis and Purification: The Pictet-Spengler Reaction

A robust and widely adopted method for the synthesis of this compound is the Pictet-Spengler reaction.[7][8][9] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7][10][11]

Synthetic Workflow Diagram

Caption: The Pictet-Spengler reaction pathway for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

β-(2-chlorophenyl)ethylamine

-

Formaldehyde (aqueous solution)

-

Hydrochloric acid (or another suitable protic acid)

-

Sodium hydroxide (for neutralization)

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: Dissolve β-(2-chlorophenyl)ethylamine in an appropriate solvent and cool the solution in an ice bath.

-

Acidification and Aldehyde Addition: Add hydrochloric acid to the solution, followed by the dropwise addition of formaldehyde. The acid catalyzes the formation of the electrophilic iminium ion intermediate.[7]

-

Reaction Progression: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: Upon completion, neutralize the reaction mixture with a base such as sodium hydroxide. Extract the product into an organic solvent like dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Rationale for Experimental Choices:

-

Acid Catalysis: The acidic medium is crucial for the formation of the highly electrophilic iminium ion, which is necessary for the subsequent intramolecular Friedel-Crafts type cyclization onto the electron-rich aromatic ring.[10][11]

-

Neutralization and Extraction: Basification of the reaction mixture deprotonates the amine product, rendering it soluble in organic solvents and allowing for its efficient extraction from the aqueous phase.

Spectroscopic Characterization

To ensure the structural integrity and purity of the synthesized this compound, a suite of spectroscopic analyses is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide information about the electronic environment of the protons, with characteristic signals for the aromatic and aliphatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of all nine carbon atoms in their unique chemical environments.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, and the characteristic isotopic pattern of chlorine will be readily observable.

Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of a wide range of pharmaceutical agents.[12][13][14] Its derivatives have been explored for various therapeutic applications, including:

-

Central Nervous System (CNS) Agents: The tetrahydroisoquinoline scaffold is a common feature in molecules targeting CNS receptors.[13][14]

-

Anticancer Agents: The incorporation of this moiety has led to the development of compounds with potent anti-proliferative activities.[15]

-

Antihypertensive Drugs: This structural motif is present in certain classes of antihypertensive medications.[13]

The amenability of the secondary amine to further functionalization allows for the rapid generation of compound libraries for high-throughput screening and lead optimization campaigns.

Conclusion

This compound is a high-value building block in the arsenal of the modern medicinal chemist. Its well-defined structure, predictable reactivity, and established synthetic protocols make it an ideal starting point for the development of novel therapeutics. This guide has provided a detailed overview of its key attributes, a validated synthetic procedure, and a summary of its applications, underscoring its significance in the field of drug discovery.

References

- This compound (C007B-589338) - Cenmed Enterprises.

- This compound hydrochloride - Chem-Impex.

- Pictet-Spengler Isoquinoline Synthesis.

- Synthesis of 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline - PrepChem.com.

- This compound hydrochloride - MySkinRecipes.

- This compound | C9H10ClN | CID 12595071 - PubChem.

- This compound - MySkinRecipes.

- This compound | CAS#:75416-50-1 | Chemsrc.

- Pictet-Spengler Reaction - J&K Scientific LLC.

- Pictet–Spengler reaction - Wikipedia.

- The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds.

- Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines | ACS Omega - ACS Publications.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal.

- This compound - CAS 75416-50-1 - Tyger Scientific Inc.

- Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry.

- The Role of Tetrahydroisoquinolines in Modern Drug Discovery.

- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - MDPI.

- 1,2,3,4-tetrahydroisoquinoline - Chemical Synthesis Database.

- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC - NIH.

- Isoquinoline, 1,2,3,4-tetrahydro- - the NIST WebBook.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 75416-50-1 [sigmaaldrich.com]

- 4. cenmed.com [cenmed.com]

- 5. This compound | C9H10ClN | CID 12595071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. jk-sci.com [jk-sci.com]

- 12. chemimpex.com [chemimpex.com]

- 13. This compound hydrochloride [myskinrecipes.com]

- 14. This compound [myskinrecipes.com]

- 15. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectral data interpretation for 8-Chloro-1,2,3,4-tetrahydroisoquinoline

An In-Depth Technical Guide to the Spectral Interpretation of 8-Chloro-1,2,3,4-tetrahydroisoquinoline

Authored by: A Senior Application Scientist

Abstract

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₉H₁₀ClN and a molecular weight of approximately 167.64 g/mol .[2][3] The structure consists of a tetrahydroisoquinoline core with a chlorine atom substituted at the C-8 position of the aromatic ring. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectral properties.

Diagram: Molecular Structure of this compound

Caption: Numbering of the this compound scaffold.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic and aliphatic protons. The interpretation relies on chemical shifts (δ), splitting patterns (multiplicity), and integration values.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| NH | 1.5 - 3.0 | Broad Singlet | 1H | The proton on the nitrogen will be a broad singlet due to quadrupolar relaxation and exchange. Its chemical shift can vary with solvent and concentration. |

| H-4 | 2.7 - 2.9 | Triplet | 2H | These protons are adjacent to a CH₂ group (H-3) and will appear as a triplet. |

| H-3 | 2.9 - 3.2 | Triplet | 2H | These protons are adjacent to two CH₂ groups (H-4 and N-CH₂) and will likely appear as a triplet. |

| H-1 | 3.9 - 4.2 | Singlet or Narrow Triplet | 2H | These benzylic protons are adjacent to the nitrogen and the aromatic ring. They are expected to be downfield. |

| H-5, H-6, H-7 | 6.8 - 7.2 | Multiplet | 3H | These aromatic protons will appear as a complex multiplet. The electron-withdrawing effect of the chlorine atom will influence their specific shifts. |

Key Interpretive Insights:

-

Aromatic Region: The aromatic protons (H-5, H-6, and H-7) will provide crucial information about the substitution pattern. For the parent 1,2,3,4-tetrahydroisoquinoline, these protons typically appear in the 6.9-7.2 ppm range.[4] The presence of the chlorine atom at C-8 will cause a downfield shift for adjacent protons due to its inductive effect.

-

Aliphatic Region: The four sets of aliphatic protons (on C-1, C-3, C-4, and N-2) will show characteristic triplet or multiplet patterns due to coupling with adjacent protons. The benzylic protons at C-1 are expected to be the most downfield of the aliphatic signals due to their proximity to the aromatic ring and the nitrogen atom.

-

Solvent Effects: The chemical shift of the N-H proton is highly dependent on the solvent and concentration. In deuterated chloroform (CDCl₃), it may be a sharp singlet, while in dimethyl sulfoxide (DMSO-d₆), it will likely be a broader peak at a higher chemical shift and may show coupling to adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 | 25 - 35 | This aliphatic carbon is furthest from the heteroatoms and the aromatic ring. |

| C-3 | 40 - 50 | This aliphatic carbon is adjacent to the nitrogen atom. |

| C-1 | 45 - 55 | This benzylic carbon is adjacent to the nitrogen and the aromatic ring, leading to a downfield shift. |

| C-6 | 120 - 128 | Aromatic CH carbon. |

| C-5 | 125 - 130 | Aromatic CH carbon. |

| C-7 | 125 - 130 | Aromatic CH carbon, ortho to the chlorine-bearing carbon. |

| C-8a | 130 - 138 | Quaternary aromatic carbon adjacent to the nitrogen. |

| C-4a | 130 - 138 | Quaternary aromatic carbon. |

| C-8 | 130 - 140 | Aromatic carbon directly bonded to the chlorine atom, expected to be downfield. |

Key Interpretive Insights:

-

Aromatic Carbons: The six aromatic carbons will appear in the 120-140 ppm region. The carbon atom directly bonded to the chlorine (C-8) is expected to have its chemical shift significantly influenced by the halogen's electronegativity and resonance effects.[5][6]

-

Aliphatic Carbons: The three aliphatic carbons (C-1, C-3, and C-4) will be found in the upfield region of the spectrum (25-55 ppm). Their chemical shifts are influenced by their proximity to the nitrogen atom and the aromatic ring.

-

Quaternary Carbons: The two quaternary carbons (C-4a and C-8a) will likely show weaker signals compared to the protonated carbons.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will provide information about its molecular weight and fragmentation pattern, which is characteristic of its structure.

Predicted Mass Spectrometry Data

| m/z Value | Interpretation | Rationale |

| 167/169 | Molecular Ion [M]⁺ | The presence of a chlorine atom will result in two molecular ion peaks with an approximate intensity ratio of 3:1, corresponding to the ³⁵Cl and ³⁷Cl isotopes. |

| 166/168 | [M-H]⁺ | Loss of a hydrogen atom. |

| 138/140 | [M-CH₂NH]⁺ | Result of a characteristic retro-Diels-Alder (RDA) fragmentation of the tetrahydroisoquinoline ring. |

| 131 | [M-HCl]⁺ | Loss of hydrogen chloride. |

| 103 | [C₈H₇]⁺ | Further fragmentation of the aromatic portion. |

Key Interpretive Insights:

-

Isotopic Pattern: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion and any chlorine-containing fragments. The natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%) results in a characteristic M+ and M+2 peak with a ratio of approximately 3:1.

-

Fragmentation Pathway: The primary fragmentation pathway for tetrahydroisoquinolines is often a retro-Diels-Alder (RDA) reaction, leading to the cleavage of the heterocyclic ring.[7] Benzylic cleavage, resulting in the loss of substituents from the aliphatic portion, is also common.[8][9]

Diagram: Predicted Mass Spectrometry Fragmentation of this compound

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300 - 3400 | N-H | Stretching |

| 3000 - 3100 | C-H (Aromatic) | Stretching |

| 2800 - 3000 | C-H (Aliphatic) | Stretching |

| 1550 - 1650 | C=C (Aromatic) | Stretching |

| 1450 - 1500 | C-H (Aliphatic) | Bending |

| 1000 - 1250 | C-N | Stretching |

| 700 - 800 | C-Cl | Stretching |

Key Interpretive Insights:

-

N-H Stretch: A key peak will be the N-H stretching vibration, typically appearing as a medium-intensity band in the 3300-3400 cm⁻¹ region.

-

C-H Stretches: The spectrum will be characterized by C-H stretching vibrations for both the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) portions of the molecule.

-

Aromatic Region: The C=C stretching vibrations of the aromatic ring will be observed in the 1550-1650 cm⁻¹ region. Out-of-plane bending vibrations in the fingerprint region can also provide clues about the substitution pattern.

-

C-Cl Stretch: A stretching vibration corresponding to the C-Cl bond is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.

For comparison, the IR spectrum of the parent 1,2,3,4-tetrahydroisoquinoline shows characteristic N-H and C-H stretching bands.[10] The spectrum of the 8-chloro derivative is expected to be broadly similar, with the addition of the C-Cl stretching absorption.

Experimental Protocols

To acquire the spectral data discussed in this guide, the following standard protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0-220 ppm is standard.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Infrared Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

This guide provides a comprehensive, predictive framework for the spectral interpretation of this compound. By understanding the expected ¹H NMR, ¹³C NMR, MS, and IR data, researchers can confidently verify the structure of this important synthetic intermediate. The principles and comparative data presented herein offer a robust starting point for the analysis of this and related compounds, facilitating advancements in medicinal chemistry and drug development.

References

- ACS Omega. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.

- ResearchGate. (2006). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.

- MySkinRecipes. (n.d.). This compound hydrochloride.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in....

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- PubChemLite. (n.d.). 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.

- MySkinRecipes. (n.d.). This compound hydrochloride.

- Chemsrc. (n.d.). This compound.

- NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-.

- University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- University of Calgary. (n.d.). NMR Chemical Shifts.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-.

Sources

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. This compound | C9H10ClN | CID 12595071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:75416-50-1 | Chemsrc [chemsrc.com]

- 4. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. organicchemistrydata.org [organicchemistrydata.org]

A Comprehensive Technical Guide to the Solubility Profile of 8-Chloro-1,2,3,4-tetrahydroisoquinoline

This in-depth technical guide provides a comprehensive framework for determining the solubility profile of 8-Chloro-1,2,3,4-tetrahydroisoquinoline. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility characteristics for applications ranging from medicinal chemistry to formulation development.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a fundamental physicochemical property that profoundly influences a compound's behavior in both in vitro and in vivo systems. For a molecule like this compound, a substituted tetrahydroisoquinoline that holds potential as a scaffold in medicinal chemistry, understanding its solubility is paramount. Poor solubility can lead to a cascade of challenges, including unreliable results in biological assays, diminished bioavailability, and difficulties in formulation.[1] This guide will not only explore the theoretical underpinnings of solubility but also provide a robust, field-proven experimental protocol for its determination.

Understanding the Physicochemical Landscape of this compound

Before embarking on solubility studies, a foundational understanding of the target molecule is essential.

Chemical Structure and Properties:

This compound possesses a fused bicyclic structure with a secondary amine and a chloro-substituent on the aromatic ring. These features dictate its polarity and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClN | [2] |

| Molecular Weight | 167.63 g/mol | [2] |

| Physical Form | Liquid | [3] |

| CAS Number | 75416-50-1 | [2] |

The presence of the nitrogen atom in the tetrahydroisoquinoline ring system suggests that the compound's solubility will be pH-dependent. In acidic conditions, the amine can be protonated, forming a more polar and potentially more water-soluble salt. Conversely, in neutral or basic conditions, the free base is expected to be less soluble in aqueous media. The "like dissolves like" principle is a useful starting point for predicting solubility behavior in various organic solvents.[4]

The "Gold Standard": A Step-by-Step Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is widely recognized as the most reliable and definitive technique for measuring thermodynamic (or equilibrium) solubility.[5][6] This method involves equilibrating an excess amount of the compound in a solvent of interest until a saturated solution is formed. The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment

-

This compound (solid form, if available, or as a concentrated stock)

-

A range of analytical grade solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane, hexane)

-

Incubator shaker capable of maintaining a constant temperature (e.g., 25°C or 37°C)[7]

-

Vials with screw caps

-

Analytical balance

-

Pipettes and tips

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material, centrifugation)[8]

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification[9]

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination process:

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Protocol

-

Preparation of Test Samples:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The key is to have undissolved solid present at the end of the equilibration period to ensure saturation.[7]

-

For aqueous solubility determination at different pH values, use appropriate buffer solutions (e.g., phosphate or citrate buffers).[10]

-

Prepare samples in duplicate or triplicate for each solvent to ensure statistical validity.[9]

-

-

Equilibration:

-

Securely cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[7]

-

Agitate the samples for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours.[10] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer increases).

-

-

Phase Separation:

-

After equilibration, carefully remove the vials from the shaker. It is crucial to separate the saturated solution from the undissolved solid without altering the equilibrium.

-

This can be achieved by:

-

-

Quantification:

-

Accurately dilute the saturated solution with a suitable solvent to fall within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC with UV detection or mass spectrometry.[8][9]

-

A standard calibration curve of the compound in the same solvent must be prepared to accurately determine the concentration.

-

Data Presentation

The determined solubility values should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of this compound in Various Solvents at [Specify Temperature]

| Solvent System | pH (if applicable) | Solubility (mg/mL) | Solubility (µg/mL) | Qualitative Classification |

| Water | 7.0 | |||

| PBS | 7.4 | |||

| 0.1 N HCl | ~1.0 | |||

| Methanol | N/A | |||

| Ethanol | N/A | |||

| Acetonitrile | N/A | |||

| DMSO | N/A | |||

| Dichloromethane | N/A | |||

| Hexane | N/A |

Qualitative classifications can be based on standard pharmacopeial definitions (e.g., Very soluble, Freely soluble, Soluble, Sparingly soluble, Slightly soluble, Very slightly soluble, Practically insoluble).

Safety and Handling Precautions

As with any chemical compound, appropriate safety measures must be taken when handling this compound.

-

Always work in a well-ventilated area or a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

-

Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[11][12] The compound is harmful if swallowed and causes skin and serious eye irritation.[11]

Conclusion

Determining the solubility profile of this compound is a critical step in its evaluation for any research or development application. By following the robust and validated shake-flask method detailed in this guide, researchers can obtain accurate and reliable thermodynamic solubility data. This information is indispensable for guiding further studies in medicinal chemistry, formulation science, and drug metabolism, ultimately enabling the full potential of this promising chemical entity to be realized.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

- LibreTexts. (2023). Experiment: Solubility of Organic & Inorganic Compounds.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- Wen, H., & K. Morris. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 15(1), 226–229. [Link]

- Alves, M. P., & P. L. O. Volpato. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 145, 345-359. [Link]

- Biorelevant.com. (n.d.). What is equilibrium solubility of a drug?.

- University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- de Campos, R. A., et al. (2016). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Brazilian Journal of Pharmaceutical Sciences, 52(1), 133-142. [Link]

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- University of North Georgia. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- LibreTexts. (2023). Solubility of Organic Compounds.

- AstaTech, Inc. (n.d.). This compound.

- Chemsrc. (2025). This compound.

- Tyger Scientific Inc. (n.d.). This compound.

- Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.

- National Center for Biotechnology Information. (n.d.). 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline. PubChem Compound Database.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. This compound | C9H10ClN | CID 12595071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 75416-50-1 [sigmaaldrich.com]

- 4. chem.ws [chem.ws]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. tandfonline.com [tandfonline.com]

- 7. biorelevant.com [biorelevant.com]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. enamine.net [enamine.net]

- 10. scielo.br [scielo.br]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

Fundamental chemical reactions of 8-Chloro-1,2,3,4-tetrahydroisoquinoline

An In-depth Technical Guide to the Fundamental Chemical Reactions of 8-Chloro-1,2,3,4-tetrahydroisoquinoline

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the this compound Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of natural products and pharmacologically active molecules.[1][2] The THIQ nucleus is a key component of isoquinoline alkaloids and has been integral to the development of therapeutics with diverse biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties.[3]

This compound emerges as a particularly valuable synthetic intermediate. Its structure combines the bioactive THIQ core with a strategically placed chlorine atom on the aromatic ring. This halogen serves not as a point of biological interaction, but as a versatile chemical handle for advanced synthetic modifications, primarily through modern cross-coupling methodologies.[4][5] This guide delineates the principal reaction pathways available for this scaffold, providing researchers and drug development professionals with a comprehensive understanding of its synthetic utility. The molecule's structural similarity to biologically active alkaloids makes it a crucial building block in the synthesis of certain antihypertensive drugs and psychoactive compounds.[6]

Caption: Core structure of this compound.

Part 1: Reactions at the Secondary Amine (N-Functionalization)

The secondary amine at the N-2 position is a primary site of reactivity, readily undergoing alkylation, arylation, acylation, and sulfonylation. These transformations are fundamental for introducing diverse substituents that can modulate the molecule's pharmacological properties.

N-Alkylation

N-alkylation is a straightforward and high-yielding transformation for introducing alkyl groups onto the nitrogen atom. The reaction typically proceeds via an SN2 mechanism, where the nucleophilic nitrogen attacks an alkyl halide or a similar electrophile.

Causality in Experimental Design: The choice of base is critical. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is employed to deprotonate the secondary amine, enhancing its nucleophilicity without competing in the substitution reaction. The solvent, often a polar aprotic one like acetonitrile or DMF, facilitates the dissolution of reactants and stabilizes the transition state.

Representative Protocol: N-Alkylation

-

To a solution of this compound (1.0 eq) in acetonitrile, add a suitable base such as K₂CO₃ (2.0 eq).

-

Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Upon completion, filter the mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the N-alkylated product.

N-Acylation

N-acylation introduces an acyl group, forming a stable amide linkage. This is a common strategy in drug design to modify polarity, introduce hydrogen bonding capabilities, and alter metabolic stability.

Causality in Experimental Design: The reaction is typically performed with a highly reactive acylating agent, such as an acyl chloride or an anhydride. A base is often included to neutralize the acidic byproduct (e.g., HCl). A specific protocol involves heating the tetrahydroisoquinoline hydrochloride salt with acetic anhydride and sodium acetate, where sodium acetate acts as the base.[7]

Experimental Protocol: N-Acetylation[7]

-

Combine this compound hydrochloride (0.1 mole), sodium acetate (0.12 mole), acetic anhydride (40 ml), and acetic acid (100 ml) in a suitable flask.[7]

-

Heat the mixture for 3 hours on a steam bath.[7]

-

After cooling, pour the reaction mixture into water to precipitate the product.

-

Collect the solid product by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline.[7]

N-Sulfonylation

The formation of an N-sulfonyl derivative (a sulfonamide) is another key transformation. Sulfonamides are prevalent in medicinal chemistry due to their chemical stability and ability to act as bioisosteres of other functional groups.

Causality in Experimental Design: The reaction involves treating the amine with a sulfonyl chloride in the presence of a base like pyridine or triethylamine. The base serves to activate the amine and to scavenge the HCl generated during the reaction. The choice of sulfonyl chloride determines the nature of the R-group attached to the sulfur atom.

Representative Protocol: N-Sulfonylation

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Add a base, such as triethylamine (1.5 eq), to the solution and cool in an ice bath.

-

Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl derivatives.[8][9] This reaction has revolutionized medicinal chemistry by providing a general and efficient route to compounds that were previously difficult to access.[9][10]

Mechanistic Insight: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[8][11] The choice of phosphine ligand is crucial for the reaction's success, with bulky, electron-rich ligands generally providing the best results.[8]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Representative Protocol: Buchwald-Hartwig N-Arylation

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq).

-

Add the aryl halide (1.0 eq) and this compound (1.2 eq).

-

Add anhydrous toluene as the solvent via syringe.

-

Seal the tube and heat the reaction mixture (e.g., 100 °C) with stirring for 12-24 hours.

-

After cooling, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Part 2: Reactions at the Aromatic Ring (C8-Functionalization)

The C8-chloro substituent is the key to unlocking a wide range of derivatization possibilities on the benzene portion of the scaffold, most notably through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, coupling the C8 position with various aryl, heteroaryl, or vinyl groups.[12] This reaction is widely used due to its mild conditions, tolerance of numerous functional groups, and the commercial availability and low toxicity of boronic acid reagents.[12]

Mechanistic Insight: The reaction is initiated by the oxidative addition of the C8-Cl bond to a Pd(0) catalyst.[13] This is followed by transmetalation, where an organoboron species (activated by a base) transfers its organic group to the palladium center.[14] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[14]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling[4][5]

-

To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous Na₂CO₃ 2M, 3.0 eq).

-

Add a solvent system, typically a mixture of an organic solvent like toluene or dioxane and water.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction mixture under an inert atmosphere (e.g., 90 °C) until the starting material is consumed.

-

Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford the 8-aryl-1,2,3,4-tetrahydroisoquinoline.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(0) is the active catalytic species.[13] |

| Boron Source | Aryl/Vinyl Boronic Acid or Ester | Stable, readily available coupling partner.[12] |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation.[14] |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system often enhances reaction rates.[14] |

Table 1: Typical parameters for Suzuki-Miyaura cross-coupling.

Part 3: Reactions at the C1 Position (α-Amino C-H Functionalization)

While reactions at the nitrogen and the C8-Cl position are more common, the C1 position, being alpha to the nitrogen, can also be a site for functionalization, particularly through oxidative C-H activation.

Transition-Metal-Free C1-Arylation

A notable transformation is the oxidative C1 arylation using Grignard reagents, which proceeds without a transition metal catalyst.[15] This method provides a direct route to C1-arylated tetrahydroisoquinolines, which are important structural motifs in many naturally occurring alkaloids.[16]

Mechanistic Rationale: The reaction is mediated by an oxidant, such as diethyl azodicarboxylate (DEAD).[15] It is proposed that the N-alkyl tetrahydroisoquinoline is first oxidized to an iminium ion intermediate. This electrophilic species is then attacked by the nucleophilic Grignard reagent at the C1 position to furnish the arylated product.

Experimental Protocol: C1-Arylation with Grignard Reagents[15][16]

Note: This reaction is typically performed on an N-alkylated substrate (e.g., N-methyl-8-chloro-THIQ).

-

To a solution of the N-alkyl-8-chloro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add the aryl Grignard reagent (e.g., Phenylmagnesium bromide, 6.0 eq) at room temperature.[16]

-

Add diethyl azodicarboxylate (DEAD) (1.1 eq) dropwise to the stirred solution.[16]

-

Continue stirring at room temperature for approximately 2 hours.[16]

-

Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the 1-aryl-N-alkyl-8-chloro-1,2,3,4-tetrahydroisoquinoline.

Caption: Summary of key reaction pathways for 8-Chloro-THIQ.

Conclusion

This compound is a versatile and powerful building block for chemical synthesis and drug discovery. Its three primary reactive centers—the secondary amine, the C8-chloro position, and the C1-methylene group—provide orthogonal handles for a wide range of chemical transformations. Mastery of these fundamental reactions, from classical N-functionalizations to modern palladium-catalyzed cross-couplings and oxidative C-H activations, allows researchers to systematically explore chemical space and engineer novel molecules with tailored biological activities. This guide provides the foundational knowledge and practical protocols necessary to leverage this important scaffold in the pursuit of new therapeutic agents.

References

- ResearchGate. Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline.

- Molbase. Synthesis of 8-chloro-7-mercapto-1,2,3,4-tetrahydroisoquinoline hydrochloride.

- PrepChem.com. Synthesis of 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline.

- MySkinRecipes. This compound hydrochloride.

- Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- ResearchGate. The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates.

- Wikipedia. Buchwald–Hartwig amination.

- LookChem. This compound-7-sulfonamide CAS NO.81134-73-8.

- MDPI. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.

- Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- ACS Publications. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.

- Thieme Connect. A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium- C.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- National Library of Medicine. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives.

- Thieme Chemistry. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines.

- Chemistry LibreTexts. Buchwald-Hartwig Amination.

- Organic Chemistry Portal. Suzuki Coupling.

- Topharman. The Role of Tetrahydroisoquinolines in Modern Drug Discovery.

- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.

- ResearchGate. acylation of 1,2,3,4-tetrahydroisoquinoline-2-sulfonamide 4 with....

- Myers Research Group, Harvard University. The Suzuki Reaction.

- ResearchGate. Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions: A Convenient Synthesis of C1-Arylated Tetrahydroisoquinoline Alkaloids.

- ACS Publications. Synthesis of 1,2,3,4-tetrahydroisoquinolines.

- Organic Chemistry Portal. Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions: A Convenient Synthesis of C1-Arylated Tetrahydroisoquinoline Alkaloids.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound hydrochloride [myskinrecipes.com]

- 7. prepchem.com [prepchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fishersci.se [fishersci.se]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions: A Convenient Synthesis of C1-Arylated Tetrahydroisoquinoline Alkaloids [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

Discovery and history of substituted tetrahydroisoquinolines

An In-Depth Technical Guide to the Discovery and History of Substituted Tetrahydroisoquinolines

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety represents one of the most significant "privileged scaffolds" in medicinal chemistry and natural product science.[1][2] Its rigid bicyclic framework is a cornerstone of a vast array of alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[3][4] This guide provides a comprehensive exploration of the discovery and history of substituted THIQs, tracing their origins from foundational 19th and early 20th-century name reactions to the sophisticated asymmetric and enzymatic syntheses of the modern era. We will dissect the causality behind key experimental choices in their synthesis, detail the evolution of their therapeutic applications—from early observations of neuroactivity to their role as potent anticancer and cardiovascular agents—and provide detailed protocols for the seminal reactions that enabled their discovery.[1][5][6]

The Genesis: Foundational Synthetic Discoveries

The journey into the world of THIQs did not begin with their isolation from nature, but rather with the ingenuity of synthetic chemists seeking to construct complex heterocyclic systems. The isolation of the parent isoquinoline from coal tar in 1885 set the stage, but it was two landmark reactions that truly unlocked the potential of the reduced THIQ core.[7]

The Bischler-Napieralski Reaction (1893)

The first major breakthrough came from August Bischler and Bernard Napieralski, who discovered that β-arylethylamides could undergo intramolecular cyclization under dehydrating conditions to form 3,4-dihydroisoquinolines.[8][9][10] These intermediates are readily reduced to the corresponding THIQ scaffold, making this reaction a cornerstone of isoquinoline synthesis.[11]

Mechanistic Insight & Causality: The reaction proceeds via an intramolecular electrophilic aromatic substitution.[9][12] The choice of a strong dehydrating agent, classically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is critical.[13] These reagents activate the amide carbonyl, transforming the oxygen into a good leaving group. This facilitates the formation of a highly electrophilic nitrilium ion intermediate.[8][10][13] The electron-rich aromatic ring of the β-arylethylamine then acts as the nucleophile, attacking the nitrilium ion to forge the new six-membered ring. The reaction is most effective with electron-rich aromatic systems, as these are more poised for electrophilic attack.[9]

Sources

- 1. Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoquinoline - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 13. Bischler-Napieralski Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Safe Handling of 8-Chloro-1,2,3,4-tetrahydroisoquinoline

Abstract

This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of 8-Chloro-1,2,3,4-tetrahydroisoquinoline (CAS No. 75416-50-1), a halogenated aromatic amine of significant interest in pharmaceutical research and drug development. Recognizing the limited availability of specific toxicological and reactivity data for this compound, this guide adopts a risk-based approach, drawing upon established principles of chemical safety, data from structurally analogous compounds, and best practices for managing potent or novel chemical entities. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind them to foster a proactive safety culture in the laboratory.

Introduction: Understanding the Compound and the Inherent Risks

This compound is a substituted heterocyclic amine, a structural motif prevalent in many biologically active molecules and pharmaceutical agents.[1][2] As with many novel or specialized research chemicals, a comprehensive, publicly available toxicological profile is not yet established. Standard Material Safety Data Sheets (MSDS) for this compound and its hydrochloride salt frequently cite "no data available" for critical metrics such as acute toxicity, carcinogenicity, and reactivity.[3][4]

This data gap necessitates a conservative and scientifically-grounded approach to safety. The core principle of this guide is to treat this compound as a potent pharmacological compound with unknown long-term health effects . This assumption is based on the known hazards of its structural components: the chloroaniline moiety and the tetrahydroisoquinoline scaffold.

Chloroanilines are known to be toxic, with potential health effects including methemoglobinemia (a condition reducing the oxygen-carrying capacity of blood), cyanosis, and potential damage to the liver, kidneys, and spleen upon repeated exposure.[5][6][7] Some chloroanilines are also classified as possible human carcinogens.[8] Therefore, it is prudent to assume that this compound may exhibit similar toxicological properties.

This guide will systematically address the lifecycle of this compound within a research setting, from initial risk assessment to final disposal, providing actionable protocols designed to minimize exposure and mitigate risk.

Hazard Analysis and Risk Assessment: A Proactive Approach

Given the data scarcity, a thorough risk assessment is the mandatory first step before any laboratory work commences.[9][10] This process should be documented and reviewed by the responsible safety officer.

Analog-Based Toxicological Assessment

In the absence of direct data, we infer potential hazards from analogous structures:

| Hazard Category | Analog Compound Class | Observed Effects & Potential Risks for Target Compound | References |

| Acute Toxicity | Chloroanilines | Harmful if swallowed, inhaled, or absorbed through the skin. Can cause methemoglobinemia, leading to cyanosis and dizziness. | [5][6][7] |

| Skin/Eye Irritation | This compound HCl (MSDS) | Causes skin and serious eye irritation. | [3] |

| Respiratory Irritation | This compound HCl (MSDS) | May cause respiratory irritation. | [3] |

| Chronic/Organ Toxicity | Chloroanilines | May cause damage to the spleen, liver, and kidneys through prolonged or repeated exposure. | [7][8] |

| Carcinogenicity | p-Chloroaniline | Classified as a possible human carcinogen (IARC Group 2B). | [8] |

| Mutagenicity/Reproductive | - | No data available; must be assumed as a potential risk until proven otherwise. |

Predictive Reactivity Profile

The chemical structure suggests several potential incompatibilities based on the reactivity of aromatic amines and halogenated hydrocarbons:

-

Strong Oxidizing Agents (e.g., Peroxides, Perchlorates, Chromic Acid): Can react violently, potentially leading to fire or explosion. The amine group is susceptible to oxidation.

-

Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid): Will form an exergonic reaction to create the corresponding ammonium salt. While this is a common synthetic step, uncontrolled mixing can generate significant heat.

-

Strong Bases (e.g., Sodium Hydroxide, Potassium tert-Butoxide): The free base is stable, but reactions with strong bases should be evaluated for potential side reactions, especially at elevated temperatures.

-

Acid Chlorides and Anhydrides: Will readily acylate the secondary amine, an expected and often vigorous reaction.

-

Nitrous Acid (or sources of nitrosyl groups): Secondary amines can react to form N-nitrosamines, a class of compounds that are often potent carcinogens.

Risk Assessment Workflow

A systematic workflow should be followed to ensure all risks are identified and controlled.

Caption: Risk assessment workflow for handling this compound.

Engineering and Administrative Controls: The First Lines of Defense

Minimizing exposure relies on a hierarchy of controls, prioritizing engineering and administrative measures over sole reliance on personal protective equipment (PPE).

-

Primary Engineering Control: All manipulations of this compound, including weighing, transferring, dissolution, and use in reactions, must be conducted within a certified chemical fume hood.[11]

-

Designated Area: A specific area within the laboratory should be designated for working with this compound. This area should be clearly marked with appropriate hazard signage.[11]

-

Administrative Controls:

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for all procedures involving the compound are mandatory.

-

Training: All personnel must be trained on the specific hazards and handling procedures outlined in the SOPs before commencing work.

-

Working Alone: Avoid working with this compound alone, especially during high-risk procedures.

-

Quantity Limitation: Purchase and store only the minimum quantity of the compound required for the planned experiments.

-

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory for all work with this compound.

| Protection Type | Specification | Rationale & Causality |

| Hand Protection | Double-gloving with nitrile gloves. | Provides protection against incidental splashes. The outer glove can be removed immediately upon contamination, protecting the inner glove and skin. Nitrile offers good general chemical resistance.[11] |

| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166. | Protects against splashes from all angles. Standard safety glasses are insufficient.[3] |

| Body Protection | A buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory | Not required if work is performed in a certified fume hood. | The fume hood provides primary respiratory protection. A respirator may be required for emergency spill response outside of a hood. |

Detailed Laboratory Handling Protocols

The following protocols are designed to mitigate the risks identified in Section 2.

Protocol for Weighing and Transferring

This procedure is designed to prevent the generation and dispersal of airborne particles and to contain any minor spills.

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Cover the work surface (analytical balance and surrounding area) with disposable absorbent bench paper.

-

Don all required PPE (double nitrile gloves, lab coat, splash goggles).

-

-

Weighing:

-

Use a tared, lidded container (e.g., a vial or beaker) for weighing. Do not weigh directly onto paper.

-

Carefully transfer the solid from the stock bottle to the tared container using a spatula. Keep the container opening as low as possible within the fume hood to minimize air currents.

-

Close the lid of the weighing container and the stock bottle immediately after transfer.

-

-

Transfer/Dissolution:

-